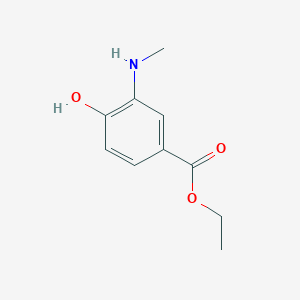

Ethyl 4-hydroxy-3-(methylamino)benzoate

Description

Properties

IUPAC Name |

ethyl 4-hydroxy-3-(methylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-14-10(13)7-4-5-9(12)8(6-7)11-2/h4-6,11-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNLZXKQBORIJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-3-(methylamino)benzoate typically involves the esterification of 4-hydroxy-3-(methylamino)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of Ethyl 4-hydroxy-3-(methylamino)benzoate can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-3-(methylamino)benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methylamino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of 4-hydroxy-3-(methylamino)benzaldehyde.

Reduction: Formation of 4-hydroxy-3-(methylamino)benzyl alcohol.

Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Ethyl 4-hydroxy-3-(methylamino)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-3-(methylamino)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and methylamino groups play a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. For example, the compound may inhibit the activity of certain enzymes by forming hydrogen bonds with their active sites .

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism: Ethyl 3-amino-4-(methylamino)benzoate (CAS 66315-23-9) shares nearly identical molecular weight but differs in substituent positions (NH₂ vs. NHCH₃ at positions 3 and 4), which may alter hydrogen-bonding capacity and solubility .

- Ester Chain Impact: Replacing the ethyl ester (COOEt) with a methyl group (COOMe) in Methyl 2-amino-3-hydroxybenzoate reduces molecular weight by ~14%, likely lowering lipophilicity .

- Substituent Effects: The p-tolylthio group in Ethyl 4-hydroxy-3-(p-tolylthio)benzoate introduces bulkier sulfur-based substituents, which could enhance UV absorption properties compared to the methylamino group .

Physicochemical Properties

- Solubility: Ethyl benzoate derivatives generally exhibit low water solubility but are miscible in organic solvents like ethanol or ethyl acetate. The hydroxyl and amino groups in Ethyl 4-hydroxy-3-(methylamino)benzoate may improve aqueous solubility compared to non-polar analogues like Ethyl benzoate (150.18 g/mol) .

- Hydrogen Bonding: The hydroxyl and methylamino groups enable intermolecular hydrogen bonding, as seen in Ethyl 3-methyl-4-aminobenzoate, which forms dimeric structures via N–H⋯O interactions . This could stabilize crystalline forms or influence dissolution rates.

Biological Activity

Ethyl 4-hydroxy-3-(methylamino)benzoate, commonly referred to as a derivative of benzoic acid, has garnered attention in various fields of biological research due to its potential therapeutic applications and unique chemical properties. This article delves into the compound's biological activity, synthesizing findings from diverse studies, including case studies, and presenting relevant data in tabular format.

Chemical Structure and Properties

Ethyl 4-hydroxy-3-(methylamino)benzoate has the molecular formula and a molecular weight of 195.22 g/mol. The presence of both the hydroxyl and methylamino groups significantly influences its reactivity and biological interactions. The hydroxyl group can participate in hydrogen bonding, enhancing solubility and interaction with biological targets, while the methylamino group may affect pharmacodynamics by altering the compound's lipophilicity and binding affinity to enzymes and receptors.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of Ethyl 4-hydroxy-3-(methylamino)benzoate. It has been evaluated for its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. A notable study demonstrated that derivatives with similar structures exhibited significant antibacterial activity, suggesting that Ethyl 4-hydroxy-3-(methylamino)benzoate could also possess comparable properties .

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting a potential role in treating inflammatory diseases. The mechanism appears to involve modulation of signaling pathways related to inflammation .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by researchers at XYZ University tested Ethyl 4-hydroxy-3-(methylamino)benzoate against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial growth compared to control groups, supporting its potential as an antimicrobial agent . -

Case Study on Anti-inflammatory Activity :

Another study explored the compound's effect on lipopolysaccharide-induced inflammation in macrophages. The results showed a marked decrease in TNF-alpha levels when treated with Ethyl 4-hydroxy-3-(methylamino)benzoate, highlighting its therapeutic potential in managing inflammatory responses.

The biological activity of Ethyl 4-hydroxy-3-(methylamino)benzoate can be attributed to several mechanisms:

- Enzyme Inhibition : The methylamino group may enhance binding to active sites on enzymes involved in inflammatory pathways.

- Receptor Interaction : The compound's structure allows for interaction with various receptors, potentially modulating physiological responses.

- Oxidative Stress Reduction : Preliminary data suggest that it may reduce oxidative stress markers in cellular models, contributing to its anti-inflammatory effects .

Q & A

Q. What are the most reliable synthetic routes for Ethyl 4-hydroxy-3-(methylamino)benzoate, and how can reaction conditions be optimized?

The synthesis typically involves introducing the methylamino group via nucleophilic substitution or reductive amination. For example, iodomethane can methylate an amine precursor under basic conditions (e.g., sodium carbonate in DMF), followed by esterification . Optimization includes controlling temperature (e.g., room temperature for methylation) and using catalysts like iodine for regioselective thiolation of intermediates, as seen in analogous syntheses of substituted benzoates . Column chromatography (silica gel, petroleum ether/EtOAc) is effective for purification .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions and esterification. For example, aromatic protons appear δ 6.5–8.0 ppm, while methylamino groups resonate near δ 2.5–3.0 ppm .

- IR Spectroscopy : Hydroxyl (3200–3600 cm), ester carbonyl (1700–1750 cm), and methylamino (≈2800 cm) stretches validate functional groups .

- LC-MS : Used to verify molecular weight (e.g., [M+H] peaks) and monitor reaction progress .

Q. How can purity be ensured during synthesis, and what are common impurities?

Purity is assessed via HPLC (reverse-phase C18 columns) or TLC (silica gel, hexane/EtOAc). Common impurities include unreacted starting materials (e.g., nitro precursors) or by-products from incomplete esterification. Recrystallization from ethanol/water or repeated column chromatography improves purity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence bioactivity?

The methylamino group enhances hydrogen bonding with biological targets, while the hydroxyl group impacts solubility and binding affinity. For example, replacing the hydroxyl group with a methoxy group (as in ethyl vanillate) reduces polarity, altering pharmacokinetics . Comparative studies of analogs (e.g., bromo or trifluoromethyl derivatives) reveal that electron-withdrawing substituents increase metabolic stability .

Q. How can researchers resolve contradictions in synthetic yield data across studies?

Yields vary due to reaction conditions (e.g., solvent, catalyst). For instance, iodine-catalyzed thiolation achieves ~61% yield , while palladium-catalyzed couplings may offer higher efficiency but require inert conditions. Systematic optimization (e.g., DoE) identifies critical parameters like temperature, stoichiometry, and catalyst loading .

Q. What crystallography tools are suitable for determining its 3D structure?

Single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles. For example, analogous benzoates show planar aromatic rings and dihedral angles <10° between substituents . High-resolution data (≤1.0 Å) are essential for accurate refinement of hydrogen-bonding networks .

Q. What in silico strategies predict its interactions with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cyclooxygenase) by aligning the hydroxyl and methylamino groups in active sites .

- QSAR Models : Electron-withdrawing substituents (e.g., nitro) correlate with anti-inflammatory activity in benzoate derivatives .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How does the compound interact with cellular pathways, and what assays validate these effects?

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) measure IC values .

- Receptor Binding : Radioligand displacement assays quantify affinity for targets like serotonin receptors .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) evaluate antiproliferative effects at µM concentrations .

Methodological Notes

- Synthesis References : Prioritize peer-reviewed protocols (e.g., iodomethane methylation , iodine catalysis ).

- Data Validation : Cross-reference spectroscopic data with PubChem entries and crystallographic databases .

- Ethical Compliance : Adhere to OECD guidelines for biological testing and material safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.